

Forskolin (CAS 14898-87-4): A Technical Guide for Researchers

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An In-depth Technical Guide on the Properties and Uses of Forskolin for Researchers, Scientists, and Drug Development Professionals.

Note on CAS Number: The CAS number 14898-87-4 has been historically associated with Forskolin in numerous research contexts and supplier databases. However, it is also a deprecated CAS number for **1-Phenyl-2-propanol**. The authoritative and currently accepted CAS number for Forskolin is 66575-29-9. This guide pertains to Forskolin.

Executive Summary

Forskolin is a labdane diterpene isolated from the roots of the Indian plant Coleus forskohlii. It is a cornerstone research tool in cell biology and pharmacology, primarily utilized for its ability to directly activate most isoforms of the enzyme adenylyl cyclase (AC). This activation leads to a rapid and substantial increase in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). Due to its potent and direct mechanism of action, which bypasses the need for G-protein-coupled receptor (GPCR) stimulation, forskolin is invaluable for investigating cAMP-mediated signaling pathways, validating GPCR assays, and exploring the physiological roles of cAMP in a vast array of cellular processes. This document provides a comprehensive technical overview of forskolin's properties, mechanism of action, research applications, and detailed experimental protocols.

Physicochemical and Pharmacological Properties



Forskolin is a cell-permeable organic compound with well-defined chemical and physical characteristics. Its biological activity is intrinsically linked to its molecular structure, which allows it to bind to and activate adenylyl cyclase.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Forskolin.

Table 1: Physicochemical Properties of Forskolin

| Property | Value | Reference |
|----------------------|---|-----------|
| CAS Registry Number | 66575-29-9 (Active) | [1][2] |
| Alternate CAS Number | 14898-87-4 (Deprecated, used in literature) | N/A |
| Molecular Formula | C22H34O7 | [2] |
| Molecular Weight | 410.5 g/mol | [2] |
| Appearance | White to off-white crystalline solid/powder | [2] |
| Melting Point | 230-232 °C | [3] |
| Solubility | DMSO: ~30-160 mg/mLEthanol: ~15-50 mg/mLWater: Very poorly soluble (~25-50 μM) | [2][4] |
| Purity (Typical) | ≥98% (HPLC) | [5] |

Table 2: Pharmacological Parameters of Forskolin



| Parameter | Value | Cell/System Context | Reference |
|---------------------------------------|---|--|-----------|
| Target | Adenylyl Cyclase (AC) Isoforms 1-8 | Mammalian cells | [6][7] |
| Mechanism of Action | Direct activation of the AC catalytic subunit | Cell-free and intact cell systems | [8] |
| EC ₅₀ (cAMP Production) | 1.5 μΜ | CHO (wt) cells | [9] |
| EC ₅₀ (cAMP Production) | 9.3 - 12.7 nM | HEK293 cells | [10] |
| EC ₅₀ (AC Activation) | 4 μΜ | Rat brain adenylate cyclase | [10] |
| EC ₅₀ (cAMP Increase) | ~1 µM | B16F10 and HEK293 cells | [11] |
| K _a (AC Activation) | 20-30 μΜ | Pig epidermis | [2] |
| IC50 (Binding to AC1) | 41 nM | Sf9 cells expressing type 1 adenylyl cyclase | [4] |

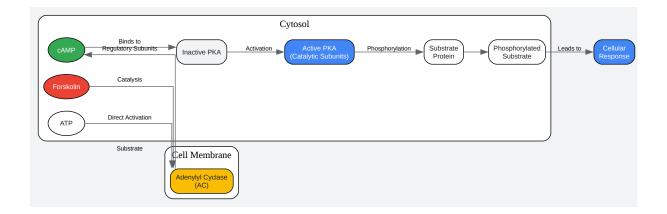
Mechanism of Action: The cAMP Signaling Pathway

Forskolin's primary mechanism of action is the direct, receptor-independent activation of adenylyl cyclase.[1] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, a ubiquitous second messenger that mediates a multitude of cellular responses.[8]

The activation of AC by forskolin occurs at a unique allosteric site on the enzyme's catalytic subunit.[12] This binding event stabilizes an active conformation of the enzyme, leading to increased catalytic activity. The resulting surge in intracellular cAMP concentration activates downstream effectors, most notably Protein Kinase A (PKA).[8] Activated PKA then phosphorylates a wide range of substrate proteins, including transcription factors, enzymes, and ion channels, thereby modulating their activity and eliciting specific physiological responses.



The forskolin-induced cAMP signaling cascade is a fundamental pathway in cellular regulation.



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Caption: Forskolin directly activates adenylyl cyclase, increasing cAMP levels and activating PKA.

Applications in Research and Drug Development

Forskolin's reliable and potent effect on cAMP levels makes it an indispensable tool for:

- Studying cAMP-Mediated Processes: Researchers use forskolin to artificially elevate cAMP to study its role in various cellular functions like gene transcription, cell differentiation, apoptosis, ion channel regulation, and hormone secretion.[8][13]
- GPCR Assay Validation: In studies of G-protein-coupled receptors, particularly Gαi-coupled receptors which inhibit adenylyl cyclase, forskolin is used to pre-stimulate cAMP production.
 [14] The ability of a Gαi-coupled receptor agonist to reduce this forskolin-stimulated cAMP level serves as a robust measure of receptor activation.



- Drug Discovery Screening: Forskolin is often used as a positive control in high-throughput screening (HTS) campaigns designed to identify modulators (agonists or antagonists) of GPCRs that signal through cAMP.[15]
- Stem Cell Differentiation: Forskolin has been incorporated into protocols for the neuronal differentiation of pluripotent stem cells, where cAMP signaling plays a crucial role.[8]

Experimental Protocols

Detailed and reproducible protocols are critical for obtaining reliable data. The following sections provide methodologies for common experiments involving forskolin.

Preparation of Forskolin Stock Solutions

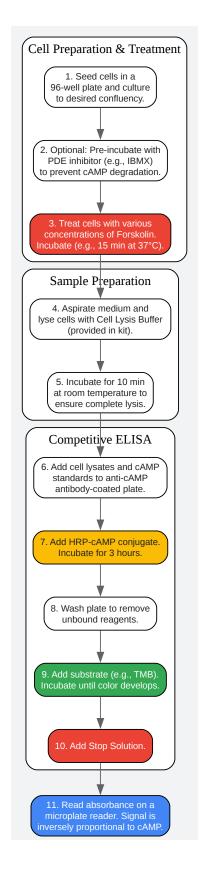
Due to its poor aqueous solubility, forskolin must be dissolved in an organic solvent to prepare a concentrated stock solution.

- Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent as it allows for high solubility and has minimal inhibitory effects on adenylyl cyclase at final assay concentrations (typically ≤0.5%).[3][14] Ethanol can also be used but may inhibit AC activation.[2]
- Protocol for 10 mM Stock Solution:
 - Weigh 10 mg of forskolin powder (FW = 410.5 g/mol).
 - To the vial, add 2.436 mL of pure DMSO to achieve a 10 mM concentration.[14]
 - Warm the solution to 37°C for 3-5 minutes and vortex to ensure complete dissolution.[14]
 - Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
 - Store stock solutions at -20°C, protected from light. Anhydrous DMSO stocks are stable for at least 3 months.[2]

Protocol: In Vitro cAMP Measurement in Cultured Cells (ELISA-based)



This protocol outlines the general steps for measuring forskolin-induced cAMP accumulation in adherent cells using a competitive ELISA kit.





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Caption: Workflow for measuring cAMP levels using a competitive ELISA kit.

- Materials:
 - Adherent cells (e.g., HeLa, HEK293, CHO)
 - 96-well cell culture plates
 - Forskolin stock solution (e.g., 10 mM in DMSO)
 - Phosphodiesterase (PDE) inhibitor, e.g., 3-isobutyl-1-methylxanthine (IBMX), stock solution
 - Cell culture medium and buffers (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES -HHBS)
 - Commercial cAMP competitive ELISA kit (contains anti-cAMP coated plate, HRP-cAMP conjugate, cAMP standards, wash buffer, substrate, stop solution, and cell lysis buffer)
- Methodology:
 - Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach and grow overnight.
 - Pre-treatment (Optional but Recommended): Aspirate the growth medium. To prevent the degradation of newly synthesized cAMP, pre-incubate the cells with a PDE inhibitor like IBMX (e.g., 100-500 μM) in serum-free medium or buffer for 15-30 minutes at 37°C.[16]
 - Forskolin Stimulation: Prepare serial dilutions of forskolin in the same buffer (containing IBMX if used). Add these solutions to the cells to achieve final concentrations ranging from picomolar to high micromolar (e.g., 10 nM to 100 μM). Include a vehicle control (DMSO only). Incubate for a defined period, typically 10-30 minutes, at 37°C in a CO₂ incubator.
 [17]
 - \circ Cell Lysis: Aspirate the stimulation solution and add the Cell Lysis Buffer provided with the ELISA kit (e.g., 100 μ L/well). Incubate at room temperature for 10-20 minutes with gentle



shaking to ensure complete cell lysis and release of intracellular cAMP.[16][17]

- ELISA Procedure: Proceed with the competitive ELISA protocol as specified by the kit manufacturer. A general outline is as follows: a. Add appropriate volumes of the cell lysate and the cAMP standards to the wells of the anti-cAMP antibody-coated plate. b. Add the HRP-cAMP conjugate to all wells. This will compete with the cAMP from the sample for binding to the antibody. Incubate for 1-3 hours at room temperature.[17] c. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. d. Add the substrate solution (e.g., TMB) and incubate until sufficient color develops. e. Add the stop solution to terminate the reaction.
- Data Acquisition and Analysis: a. Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB). b. Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations. c. Calculate the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve. The signal is inversely proportional to the amount of cAMP in the sample. d. Plot the calculated cAMP concentrations against the log of the forskolin concentrations and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol: Quantification of Forskolin by HPLC

This protocol provides a method for the analytical quantification of forskolin in an extract or formulation using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8] [18]

- Materials:
 - Forskolin standard of known purity
 - Sample containing forskolin (e.g., plant extract, formulation)
 - HPLC-grade acetonitrile and water
 - Volumetric flasks, syringes, and 0.45 μm syringe filters (PTFE)
- Instrumentation:



- o HPLC system with a UV or Photodiode Array (PDA) detector
- C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μm particle size)
- Methodology:
 - Chromatographic Conditions:
 - Mobile Phase: Isocratic mixture of Acetonitrile:Water (50:50, v/v).[18]
 - Flow Rate: 1.0 1.6 mL/min.[13][18]
 - Column Temperature: 30°C.[13]
 - Detection Wavelength: 210 or 220 nm.[13][18]
 - Injection Volume: 10 20 μL.[18]
 - Standard Preparation: a. Accurately weigh about 10 mg of the forskolin reference standard and transfer to a 25 mL volumetric flask.[18] b. Dissolve and make up to volume with acetonitrile to create a stock solution (e.g., 400 μg/mL). c. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
 - Sample Preparation: a. Accurately weigh a quantity of the sample expected to contain a known amount of forskolin. b. Extract the forskolin using a suitable solvent like acetonitrile, potentially with the aid of sonication or heating.[13][18] c. Filter the final extract through a 0.45 μm syringe filter prior to injection.
 - Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). c. Inject the prepared sample solutions. d. Identify the forskolin peak in the sample chromatogram by comparing its retention time with that of the standard (typically around 6.8 min under these conditions).[8] e. Quantify the amount of forsklin in the sample by relating its peak area to the calibration curve.

Conclusion



Forskolin remains an essential and powerful pharmacological tool for the direct and reliable activation of adenylyl cyclase. Its well-characterized mechanism of action provides researchers with a robust method to investigate the myriad of cellular processes governed by cAMP signaling. The protocols and data presented in this guide offer a technical foundation for the effective application of forskolin in a laboratory setting, facilitating further discoveries in cell biology and drug development.

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